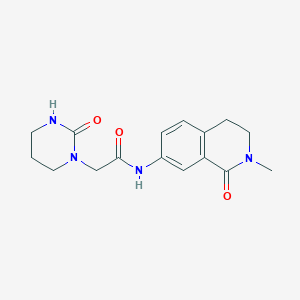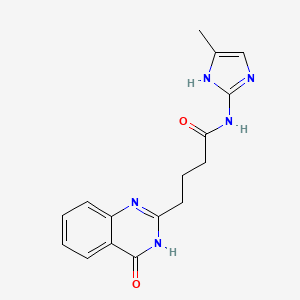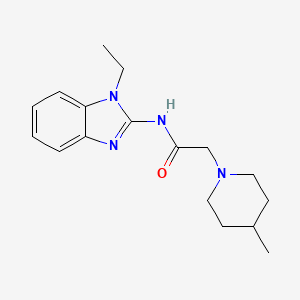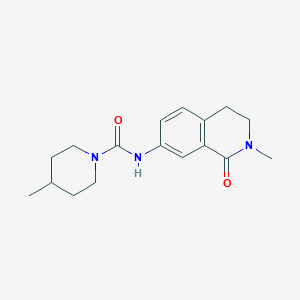![molecular formula C18H22N4O3 B7143880 2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7143880.png)
2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a methoxyphenyl group, and a methoxypyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl and methoxypyrimidinyl groups through various coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the methoxypyrimidinyl group, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzaldehyde, while reduction could produce methoxyphenylamine.
Scientific Research Applications
2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 1-(4-methoxyphenyl)ethanol
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-8-4-3-6-13(16)10-14-7-5-9-22(14)18(23)21-15-11-19-12-20-17(15)25-2/h3-4,6,8,11-12,14H,5,7,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISLVICKPYBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2C(=O)NC3=CN=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methylpropyl(oxan-3-ylmethyl)amino]acetamide](/img/structure/B7143808.png)
![N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7143814.png)
![N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-(phenylcarbamoylamino)propanamide](/img/structure/B7143817.png)
![N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7143823.png)
![5-N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B7143827.png)
![2,2-Dimethyl-3-oxo-3-[4-(thieno[3,2-b]thiophene-5-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7143832.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7143858.png)
![1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7143859.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide](/img/structure/B7143862.png)

![N-[2-(hydroxymethyl)-2-methylcyclopentyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7143875.png)


